![molecular formula C14H15N3O2S2 B3000688 N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide CAS No. 868980-79-4](/img/structure/B3000688.png)
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide
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Overview
Description
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This can be achieved by reacting 2-amino-4-methylthiazole with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation.
Attachment of the Benzenesulfonamide Group: The imidazo-thiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the microwave-assisted synthesis and large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiazoles.
Scientific Research Applications
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antimalarial, and antitubercular agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo-thiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
- (6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl carbamate
Uniqueness
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is unique due to its combination of an imidazo-thiazole ring with a benzenesulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Biological Activity
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is a synthetic compound that combines a sulfonamide moiety with a 3-methylimidazo[2,1-b][1,3]thiazole ring. This unique structural combination has been the focus of various studies due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazo[2,1-b][1,3]thiazole component is known to inhibit certain enzyme activities, potentially leading to therapeutic effects against various diseases.
Key Mechanisms:
- Inhibition of Carbonic Anhydrase (CA) : Studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrase isoforms (e.g., hCA I, II, IX). For instance, compounds similar to this sulfonamide have demonstrated nanomolar inhibitory activities against hCA IX, which is implicated in tumor growth and metastasis .
- Anticancer Activity : Research indicates that compounds featuring the thiazole ring exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Carbonic Anhydrase Inhibition :
A study focused on the synthesis of novel sulfonamides revealed that derivatives similar to this compound exhibited selective inhibition of hCA IX with promising therapeutic implications for cancer treatment . -
Anticancer Effects :
Another research effort evaluated the cytotoxicity of thiazole-containing compounds against breast cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .
Properties
IUPAC Name |
N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-11-10-20-14-16-12(9-17(11)14)7-8-15-21(18,19)13-5-3-2-4-6-13/h2-6,9-10,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYFXCLPMWTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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